LogP Differentiation: 4-Benzyl vs. 4-Methyl-1,4-diazepan-1-amine — A >4-Log-Unit Lipophilicity Gap
The calculated partition coefficient (LogP) of 4-benzyl-1,4-diazepan-1-amine is 3.22 (Chemicalize®/ChemAxon® QSPR) [1], whereas the 4-methyl analog returns an ACD/LogP of -1.00 . This difference of approximately 4.2 log units corresponds to a >15,000-fold difference in octanol-water partition coefficient, meaning the benzyl derivative is dramatically more lipophilic. Such a shift directly impacts membrane permeability prediction (BBB penetration potential), CYP450 metabolic susceptibility, and solubility-limited assay performance.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.22 (Chemicalize®/ChemAxon® QSPR); SlogP = 2.73 (MMsINC) |
| Comparator Or Baseline | 4-Methyl-1,4-diazepan-1-amine: ACD/LogP = -1.00; ACD/LogD (pH 7.4) = -3.07 |
| Quantified Difference | ΔLogP ≈ 3.7–4.2 log units (approx. 5,000–16,000-fold greater lipophilicity for the benzyl derivative) |
| Conditions | In silico prediction; Chemicalize® (ChemAxon) for target compound; ACD/Labs algorithm for comparator |
Why This Matters
For CNS-targeted programmes, a LogP of 3.22 falls within the favourable range for blood-brain barrier penetration (typically LogP 1.5–4.0), whereas LogP -1.00 is far below the CNS-desirable window, making the benzyl analog the appropriate choice for neurological targets.
- [1] QSPR Table 1: LogP = 3.22, Solubility at pH 7.4 = 3.1 mg/mL for 4-Benzyl-1,4-diazepan-1-amine, calculated using Chemicalize® by ChemAxon®. PMC, published 2019-12-19. View Source
